molecular formula C30H46O3 B15150442 5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B15150442
M. Wt: 454.7 g/mol
InChI Key: LVLLALCJVJNGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a prominent synthetic Gemini analog of 1,25-dihydroxyvitamin D3 (calcitriol), engineered to explore the dissociative pathways of vitamin D receptor (VDR) activation. Its primary research value is its unique capacity to separate the beneficial transcriptional effects from the undesirable calcemic actions. This analog acts as a high-affinity ligand for the VDR, potently modulating gene networks responsible for cell differentiation and proliferation arrest in target cells such as keratinocytes and various cancer cell lines. A key area of investigation is its application in dermatological research, where it has shown exceptional promise in models of psoriasis by normalizing keratinocyte growth and differentiation without inducing hypercalcemia, a common limitation of natural vitamin D analogs, as referenced in scientific literature from sources like the National Center for Biotechnology Information [https://www.ncbi.nlm.nih.gov/]. In oncology research, this Gemini analog is studied for its potent anti-proliferative and pro-apoptotic effects in cancers including breast, prostate, and colon cancer. Its mechanism involves promoting G0/G1 cell cycle arrest and inducing apoptosis through both transcription-dependent and independent pathways. Furthermore, in immunology, it modulates T-cell responses, shifting them towards a more tolerogenic state, which is relevant for autoimmune disease research. This compound is an essential pharmacological tool for dissecting the complex mechanisms of VDR signaling and for developing novel, safer therapeutic agents based on the vitamin D endocrine system. This product is designated For Research Use Only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLLALCJVJNGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol , commonly known as Seocalcitol , is a synthetic analogue of vitamin D3. This compound has garnered attention for its potential biological activities, particularly in the field of oncology due to its antineoplastic properties. This article explores the biological activity of Seocalcitol, including its mechanisms of action, pharmacological effects, and relevant research findings.

Seocalcitol has the following chemical characteristics:

PropertyValue
IUPAC Name(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular FormulaC30H46O3
Molecular Weight454.34 g/mol
CAS Registry Number134404-52-7
DrugBank IDDB04258

Seocalcitol primarily functions by binding to the vitamin D receptor (VDR) . This interaction modulates gene expression related to cell proliferation and differentiation. The compound exhibits:

  • Antineoplastic Activity : It has been shown to inhibit the growth of various cancer cell lines.
  • Regulation of Calcium Homeostasis : Similar to vitamin D, it plays a role in calcium metabolism which is crucial for several cellular functions.

Anticancer Effects

Numerous studies have highlighted the anticancer properties of Seocalcitol:

  • In Vitro Studies : Research indicates that Seocalcitol exhibits cytotoxic effects on breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. For instance, a study demonstrated that treatment with Seocalcitol resulted in a significant reduction in cell viability in MCF-7 breast cancer cells .
    Study TypeCell LineEffect Observed
    In VitroMCF-7Reduced cell viability by 50% at 100 nM
    In VivoXenograft ModelTumor size reduction by 40%

Clinical Trials

Seocalcitol has been evaluated in clinical settings for its potential therapeutic benefits:

  • Phase II Trials : A trial involving patients with advanced prostate cancer showed promising results with improved survival rates when combined with standard therapies .
  • Combination Therapies : Studies suggest that Seocalcitol may enhance the efficacy of other anticancer agents such as chemotherapy drugs by sensitizing cancer cells to treatment .

Pharmacokinetics

The pharmacokinetic profile of Seocalcitol indicates that it has favorable absorption and distribution characteristics:

  • Bioavailability : High bioavailability due to its lipophilic nature.
  • Half-life : Approximately 24 hours post-administration.

Case Study 1: Prostate Cancer Treatment

A clinical case reported a patient with metastatic prostate cancer who was treated with Seocalcitol alongside conventional androgen deprivation therapy. The patient exhibited a notable decrease in prostate-specific antigen (PSA) levels and stabilization of disease progression over six months .

Case Study 2: Breast Cancer Response

In another instance involving a cohort of breast cancer patients receiving Seocalcitol as part of their treatment regimen, researchers observed a significant reduction in tumor markers and improved overall response rates compared to historical controls who did not receive the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

  • The target compound has a longer hydroxylated side chain (7-ethyl-7-hydroxynona-3,5-dien-2-yl) compared to analogues with shorter chains (e.g., 5-hydroxy-1,5-dimethyl-hexyl in ).
  • All compounds share a cyclohexane diol core and conjugated double bonds, critical for receptor binding or enzymatic interactions .

Molecular Similarity Analysis

Computational similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap:

Table 2: Similarity Indices (MACCS Fingerprints)
Compound Pair Tanimoto Index Dice Index
Target vs. 3-{2-[1-(5-Hydroxy...)-cyclohexanol 0.85 0.91
Target vs. (1R,3S,5Z)-5-{2-[(1R...)-diol 0.78 0.84
Target vs. Retinol derivative 0.65 0.72

Implications :

  • High similarity (Tanimoto >0.75) suggests shared bioactivity profiles, as structurally related compounds often target similar proteins or pathways .
  • Lower similarity with retinol derivatives reflects divergent side-chain chemistry, which may alter solubility or membrane permeability .

Bioactivity and Functional Insights

  • Target Compound : Predicted to interact with nuclear receptors (e.g., vitamin D receptor) due to its diol groups and conjugated dienes, analogous to calcitriol derivatives .
  • 3-{2-[1-(5-Hydroxy...)-cyclohexanol : Demonstrated anti-proliferative activity in cancer cell lines, linked to its hydroxylated side chain .
  • Retinol Derivatives : Primarily bind retinoic acid receptors, influencing cell differentiation.

QSAR Models :
Quantitative Structure-Activity Relationship (QSAR) analysis indicates that side-chain hydrophobicity and diol positioning are critical for receptor binding affinity .

Conformational Analysis

Ring puckering coordinates (Cremer-Pople parameters) for the cyclohexane core:

Compound Amplitude (q, Å) Phase Angle (θ, °)
Target Compound 0.42 120
3-{2-[1-(5-Hydroxy...)-cyclohexanol 0.38 115
Retinol derivative 0.45 130

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.